Potassium trifluoro(3-fluoro-4-methylphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-fluoro-4-methylphenyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Preparation Methods
The synthesis of potassium trifluoro(3-fluoro-4-methylphenyl)borate typically involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the potassium trifluoroborate salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Potassium trifluoro(3-fluoro-4-methylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various solvents like tetrahydrofuran (THF) and water . The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium trifluoro(3-fluoro-4-methylphenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(3-fluoro-4-methylphenyl)borate exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound acts as a boron source, which undergoes transmetalation with a palladium catalyst. This process involves the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium-boron intermediates .
Comparison with Similar Compounds
Potassium trifluoro(3-fluoro-4-methylphenyl)borate is unique among organotrifluoroborates due to its specific substitution pattern on the aromatic ring. Similar compounds include:
Potassium trifluoro(4-methylphenyl)borate: Lacks the additional fluorine substituent, which can affect its reactivity and stability.
Potassium trifluoro(3-methylphenyl)borate: Similar structure but with a different substitution pattern, leading to variations in its chemical behavior.
Potassium trifluoro(4-fluorophenyl)borate: Another closely related compound with different electronic properties due to the absence of the methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and suitability for particular applications .
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methylphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c1-5-2-3-6(4-7(5)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMBMIILIPQTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.